TASIN-1: A Genotype-Selective Inhibitor for Cancers with Truncated APC
TASIN-1: A Genotype-Selective Inhibitor for Cancers with Truncated APC
A Technical Guide on the Discovery, Mechanism, and Development
This technical whitepaper provides an in-depth overview of TASIN-1 (Truncated APC Selective Inhibitor-1), a small molecule inhibitor demonstrating significant promise for the targeted treatment of colorectal cancers (CRC) harboring mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene.
Discovery and Selectivity
TASIN-1 was identified through a high-throughput screening of over 200,000 small molecules designed to find compounds that selectively inhibit the growth of human colorectal cancer cell lines with truncated APC (APCTR).[1] This molecule exhibits potent and highly selective cytotoxicity against cancer cells with APC truncations while sparing cells that express wild-type APC (APCWT).[1][2] This selectivity forms the basis of its therapeutic potential, as over 80% of colorectal tumors feature mutations in the APC gene.[3]
Mechanism of Action
TASIN-1's cytotoxic effect is not due to the modulation of the Wnt signaling pathway, a canonical function of APC, but rather through a synthetic lethal interaction involving the cholesterol biosynthesis pathway.[4]
The key molecular target of TASIN-1 is the Emopamil Binding Protein (EBP), a critical enzyme in the post-squalene stage of cholesterol synthesis.[1][5][6] The mechanism unfolds as follows:
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EBP Inhibition: TASIN-1 binds to and inhibits EBP, halting the cholesterol biosynthesis pathway.[1][7]
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Cholesterol Depletion: This enzymatic blockage leads to a significant reduction in cellular cholesterol levels, specifically in APCTR cells.[8][9][10] Cells with wild-type APC are able to compensate for this depletion through a defective SREBP2 feedback mechanism not present in truncated APC cells.[4]
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Endoplasmic Reticulum (ER) Stress: The depletion of cholesterol induces profound ER stress.[7][11]
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Oxidative Stress & JNK Activation: ER stress triggers the production of Reactive Oxygen Species (ROS) and subsequent activation of the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling pathway.[8][9][12]
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Inhibition of Pro-Survival Signaling: Concurrently, TASIN-1-induced cholesterol depletion inhibits the pro-survival AKT signaling pathway.[7][8][12]
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Apoptosis: The combined effect of JNK activation and AKT inhibition leads to programmed cell death (apoptosis), evidenced by the cleavage of caspase 3 and PARP1.[3][7][11]
Quantitative Data Summary
In Vitro Efficacy
TASIN-1 demonstrates a significant selectivity margin between APC mutant and wild-type colorectal cancer cell lines.
| Cell Line | APC Status | IC50 Value | Citation(s) |
| DLD1 | Truncated (APCTR) | 70 nM | [3][5][7] |
| HCT116 | Wild-Type (APCWT) | >50 µM | [3][5][7] |
| Selectivity | >700-fold | [7] |
Table 1: In Vitro Cell Viability (IC50) Data for TASIN-1 after 72h treatment.
| Assay | Cell Line (APC Status) | Concentration | Duration | Outcome | Citation(s) |
| Soft Agar Colony Formation | DLD1 (APCTR) | 2.5 µM | 7 days | Inhibition of colony formation | [7] |
| Soft Agar Colony Formation | HCT116 (APCWT) | 2.5 µM | 7 days | No significant effect | [7] |
| Cholesterol Synthesis Rate | DLD1 (APCTR) | 2.5 µM | 2-48 hours | Reduced synthesis and levels | [7] |
| ER Stress Marker (CHOP) | DLD1 (APCTR) | 2.5 µM | 24 hours | Induced expression | [7] |
| JNK Phosphorylation | DLD1 (APCTR) | 2.5 µM | 24 hours | Induced phosphorylation | [7] |
| Caspase 3/7 Activity | DLD1 (APCTR) | 2.5 µM | 24 hours | Activated caspase 3/7 | [7] |
Table 2: Summary of In Vitro Mechanistic Assay Results.
In Vivo Efficacy
TASIN-1 has shown significant anti-tumor activity in multiple mouse models without notable toxicity.[1]
| Animal Model | Tumor Cell Lines | Dosing Regimen | Duration | Key Outcomes | Citation(s) |
| Nude Mouse Xenograft | DLD1, HT29 (APCTR) | 40 mg/kg, IP, twice daily | 18 days | Significant tumor growth inhibition (40-60%); induced apoptosis. | [3][7] |
| Nude Mouse Xenograft | HCT116 (APCWT) | 40 mg/kg, IP, twice daily | 18 days | No significant tumor growth inhibition. | [3][7] |
| Genetically Engineered (CPC;Apc mice) | N/A | 20-40 mg/kg, IP, twice weekly | 90-100 days | Reduced number and size of colon polyps; inhibited tumor progression. | [7] |
Table 3: Summary of In Vivo Efficacy Studies.
Key Experimental Protocols
Cell Viability (MTT/CCK-8) Assay
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Cell Seeding: Seed cells (e.g., DLD1, HCT116) in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of TASIN-1 (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
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Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) and read absorbance at 570 nm. For CCK-8, read absorbance at 450 nm.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
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Cell Lysis: Treat cells with TASIN-1 for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CHOP, anti-pJNK, anti-pAKT, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Animal Xenograft Study
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Cell Implantation: Subcutaneously inject 2-5 million CRC cells (e.g., DLD1 or HCT116) into the flank of 6-8 week old athymic nude mice.
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Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.
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Randomization & Treatment: Randomize mice into vehicle control and treatment groups.
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Dosing: Administer TASIN-1 (e.g., 40 mg/kg) or vehicle via intraperitoneal (IP) injection twice daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 18 days).
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Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform histological or biochemical analysis (e.g., Western blot for apoptotic markers). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Development and Future Directions
The promising preclinical data for TASIN-1 has spurred further development efforts. Medicinal chemistry programs have generated numerous TASIN analogues to improve potency, metabolic stability, and pharmacokinetic properties.[13][14]
From these efforts, a clinical candidate, (S)-TASIN-15 (also known as BT-1501), has been selected for advancement.[15][16] The development program, spearheaded by Barricade Therapeutics, has completed Good Laboratory Practice (GLP) toxicology studies, and the compound is in the Investigational New Drug (IND) application preparation stage.[15] A Phase 1 clinical trial in colorectal cancer patients is anticipated to begin in 2025.[15]
Interestingly, the mechanism of EBP inhibition has also shown potential for treating demyelinating diseases like multiple sclerosis (MS), as it can promote the formation of oligodendrocytes, the cells responsible for myelinating nerve cells.[15][16] This opens a potential second therapeutic avenue for the TASIN class of compounds.
References
- 1. cusabio.com [cusabio.com]
- 2. TASIN Selectively Targets Colon Cancer Cells Expressing Truncated APC - BioSpace [biospace.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. TASIN-1 | APC | TargetMol [targetmol.com]
- 6. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. TASIN-1 Hydrochloride | APC | TargetMol [targetmol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Design and Synthesis of TASIN Analogues Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. barricadetherapeutics.com [barricadetherapeutics.com]
- 16. barricadetherapeutics.com [barricadetherapeutics.com]
